(1R)-1-cycloheptylethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1R)-1-cycloheptylethanamine |
InChI |
InChI=1S/C9H19N/c1-8(10)9-6-4-2-3-5-7-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
InChI Key |
HUDZCDVZYRHSNT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1CCCCCC1)N |
Canonical SMILES |
CC(C1CCCCCC1)N |
Origin of Product |
United States |
Asymmetric Synthesis Strategies for 1r 1 Cycloheptylethan 1 Amine and Its Stereoisomers
Catalytic Asymmetric Synthesis Approaches
Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation (AH) of prochiral ketones and imines stands as one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach is characterized by high atom economy and is considered a sustainable "green" strategy. nih.gov The key to success lies in the design of chiral catalysts, typically complexes of transition metals with chiral ligands, that can effectively differentiate between the two enantiotopic faces of the substrate. The direct precursor for (1R)-1-cycloheptylethan-1-amine via this method would be cycloheptyl methyl ketone or the corresponding N-unsubstituted ketimine. The challenge in hydrogenating such dialkyl substrates lies in the minimal steric and electronic differences between the two alkyl groups, demanding highly sensitive catalysts. chinesechemsoc.org
Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of a wide range of ketones and imines. nih.govacs.org For challenging substrates like dialkyl ketones, iridium complexes featuring tridentate P,N,N or P,N,O ligands have shown exceptional activity and selectivity. acs.orgrsc.orgmdpi.com These ligands create a well-defined and constrained chiral environment around the metal center, which is crucial for high stereodifferentiation. chinesechemsoc.org
For instance, iridium catalysts with spiro phosphine-amine-phosphine (SpiroPNP) ligands have been developed for the asymmetric hydrogenation of dialkyl imines, which are notoriously difficult substrates. chinesechemsoc.org By precisely tuning the steric properties of the ligand, a crowded chiral pocket can be created that forces the substrate to bind in a specific orientation, leading to high enantioselectivity. chinesechemsoc.org Similarly, iridium complexes with ferrocene-based PNN ligands bearing unsymmetrical diamine scaffolds have demonstrated high turnover numbers and excellent enantioselectivity in the hydrogenation of various ketones. acs.orgresearchgate.net These systems provide a powerful platform for the enantioselective synthesis of diverse chiral alcohols, which can be subsequently converted to amines. acs.org
| Substrate Type | Catalyst/Ligand | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Dialkyl Imine | Ir-SpiroPNP | 50 atm H₂, I₂, 60 °C | 98 | 95 | chinesechemsoc.org |
| Aryl Alkyl Ketone | Ir-Ferrocene-PNN | 50 atm H₂, KOtBu, 30 °C | >99 | >99 | acs.org |
| Dialkyl Ketone | Ir-P,N,O Ligand | 50 bar H₂, NaOtBu, 25 °C | >99 | 98 | mdpi.com |
Ruthenium and rhodium complexes are among the most well-studied and widely applied catalysts for asymmetric hydrogenation. wiley-vch.de The pioneering work of Noyori on Ru(II)-diphosphine-diamine complexes revolutionized the asymmetric hydrogenation of simple ketones. acs.orgchem-station.com These catalysts operate through a nonclassical metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton on the diamine ligand's NH₂ group are transferred simultaneously to the ketone via a six-membered transition state. acs.org This outer-sphere mechanism, which does not require direct coordination of the ketone to the metal, contributes to the exceptionally high activity and broad substrate scope of these catalysts. acs.org The combination of a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN) allows for "matched" chirality, leading to outstanding enantioselectivity. acs.org
Rhodium complexes, often paired with chiral bisphosphine ligands, are also highly effective, particularly for the hydrogenation of imines and their derivatives. wiley-vch.de Rhodium-catalyzed systems have been successfully applied to the asymmetric hydrogenation of unprotected N-H imines, which are challenging yet attractive substrates as they provide direct access to primary amines without the need for protecting groups. nih.govnih.gov The addition of co-catalysts or additives, such as thiourea, can assist in substrate activation and enhance both reactivity and enantioselectivity. nih.govnih.gov
| Metal | Substrate Type | Catalyst/Ligand | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Ruthenium | Simple Ketone | Ru-TolBINAP/DPEN | 1-10 atm H₂, KOtBu, RT | ~100 | 82->99 | acs.org |
| Rhodium | Unprotected N-H Imine | Rh-Bisphosphine/Thiourea | 10 atm H₂, 25 °C | 97 | 95 | nih.gov |
| Ruthenium | Alkyl Aryl Ketone | Ru-MsDPEN | H₂, Base | High | High | nih.gov |
| Rhodium | Tetrasubstituted Enamine | Rh-ptbp-skewphos | 1.0 MPa H₂, K₂CO₃, 50 °C | >99 | >95 | acs.org |
Driven by the need for more sustainable and economical processes, significant research has focused on replacing precious metals like iridium, ruthenium, and rhodium with earth-abundant first-row transition metals. nih.gov Iron, in particular, has emerged as a promising candidate. Iron complexes featuring rationally designed amine(imine)diphosphine (P-NH-N-P) ligands have been shown to be highly effective catalysts for the asymmetric transfer hydrogenation of both ketones and imines, using isopropanol as a benign hydrogen source. nih.govsemanticscholar.org These catalysts can achieve turnover frequencies comparable to their noble metal counterparts. nih.gov While direct hydrogenation of ketones with H₂ using these iron catalysts has shown lower activity and enantioselectivity so far, the field is rapidly advancing. acs.org
Recently, manganese catalysts have been developed that show remarkable ability in the asymmetric hydrogenation of dialkyl ketimines with minimally different substituents, such as distinguishing between a methyl and an ethyl group. nih.gov This high level of stereocontrol is attributed to the formation of a confined chiral environment and cooperative non-covalent interactions between the catalyst and substrate. nih.gov Nickel-catalyzed systems have also been established, primarily in the context of hydroalkylation reactions that result in the formation of chiral amines. nih.govspringernature.com
| Metal | Reaction Type | Catalyst/Ligand | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Iron | Transfer Hydrogenation (Ketone) | Fe-P-NH-N-P | KOtBu, 2-propanol, 28 °C | >99 | 98 | nih.gov |
| Manganese | Hydrogenation (Ketimine) | Mn-P,N ligand | H₂, KOtBu, Toluene | 98 | 97 | nih.gov |
| Iron | Transfer Hydrogenation (Imine) | Fe(OTf)₂/Fe(BF₄)₂ | KOtBu, 2-propanol, 50 °C | 99 | N/A (for achiral) | nih.gov |
Asymmetric Reductive Amination Methodologies
Direct asymmetric reductive amination (ARA) is a highly efficient one-pot process that converts a ketone directly into a chiral amine by reacting it with an amine source and a reducing agent in the presence of a chiral catalyst. To synthesize a primary amine like this compound, ammonia (B1221849) or an ammonia surrogate is used as the nitrogen source, with molecular hydrogen as the ideal reductant. nih.govnih.gov This method circumvents the need to pre-form and isolate an imine intermediate, thereby improving process efficiency and reducing waste.
Ruthenium catalysts are particularly well-suited for this transformation. nih.govacs.org For example, Ru-complexes with chiral phosphine (B1218219) ligands such as f-binaphane have been successfully employed for the direct ARA of alkyl-aryl ketones using ammonia gas and hydrogen. nih.govacs.org The presence of additives like ammonium iodide has been found to be crucial for achieving high yields and enantioselectivities in these systems. nih.gov While the ARA of dialkyl ketones remains more challenging than that of alkyl-aryl ketones, ongoing catalyst development continues to expand the substrate scope. acs.org This strategy represents the most straightforward route to this compound from cycloheptyl methyl ketone.
| Ketone Substrate | Catalyst System | Amine Source | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Alkyl Aryl Ketones | Ru-(S,S)-f-binaphane | NH₃, H₂ | NH₄I (additive), 50 bar H₂, 80 °C | 60-95 | 80-92 | nih.govacs.org |
| Sterically Hindered Ketones | Ru-Xyl-SunPhos | NH₄OAc, H₂ | 2-propanol, 80 °C | up to 97 | 93->99 | nih.gov |
| Simple Aliphatic Ketones | Ru/C3-TunePhos | NH₄OAc, H₂ | MeOH, 80 °C | Good | >90 | researchgate.net |
Enantioselective Alkylation and Hydroamination Reactions
Alternative strategies to asymmetric hydrogenation and reductive amination include enantioselective alkylation and hydroamination reactions. These methods construct the chiral amine scaffold through different bond-forming events.
Enantioselective Alkylation involves the addition of a carbon nucleophile to a prochiral imine or a related derivative. rsc.org While the addition of organometallic reagents to imines is a classic transformation, modern catalytic variants offer superior control and efficiency. Another powerful approach is the nickel-catalyzed asymmetric hydroalkylation of enecarbamates (N-protected enamines) with alkyl halides. acs.org This method allows for the synthesis of a wide range of α-branched chiral amines from readily available precursors under mild conditions and with high functional group tolerance. nih.govspringernature.comacs.org The reaction proceeds via the regio- and stereoselective hydrometallation of the enecarbamate to generate an enantioenriched alkylnickel intermediate, which then couples with the alkyl halide. nih.gov
Enantioselective Hydroamination is the formal addition of an N-H bond across a carbon-carbon double bond. For the synthesis of α-branched amines like this compound, the anti-Markovnikov hydroamination of a 1,1-disubstituted alkene (e.g., 1-cycloheptyl-1-propene) would be a potential route. Copper-hydride (CuH) catalysis has enabled the enantioselective anti-Markovnikov hydroamination of 1,1-disubstituted alkenes using hydroxylamine esters as the nitrogen source. acs.org This method provides access to β-chiral amines, but related strategies can target α-chiral centers. The synthesis of α-aminosilanes via copper-catalyzed hydroamination of vinylsilanes demonstrates the potential for creating α-chiral centers with this general approach. nih.gov
| Method | Substrate Type | Catalyst System | Key Reagents | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Hydroalkylation | Enecarbamate | NiBr₂·diglyme/Bi-Ox Ligand | Alkyl halide, HBpin | Good to Excellent | High | springernature.comacs.org |
| Hydroamination | 1,1-Disubstituted Alkene | Cu(OAc)₂/DTBM-SEGPHOS | Hydroxylamine ester, Hydrosilane | up to 98 | up to 97 | acs.org |
| Alkylation | N-Tosyl Imine | Rh-catalyst | Potassium Alkenyltrifluoroborate | High | High | dntb.gov.ua |
| Alkylation | Indole | Chiral Amine Organocatalyst | α,β-Unsaturated Aldehyde | 70-97 | 84-97 | acs.org |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can be subsequently converted to amines. The process typically involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone, mediated by a chiral transition metal catalyst.
Ruthenium(II) complexes featuring chiral ligands are among the most effective catalysts for this transformation. researchgate.netsci-hub.box For the synthesis of this compound, the precursor cycloheptyl methyl ketone would be the substrate. The catalyst system, often generated in situ from a metal precursor like [Ru(η⁶-arene)(μ-Cl)Cl]₂ and a chiral ligand, facilitates the stereoselective addition of a hydride to the carbonyl group. researchgate.net The choice of the chiral ligand, arene, and reaction conditions is critical for achieving high conversion and enantioselectivity. Catalysts can be designed for aqueous media, enhancing the environmental friendliness of the process. sci-hub.box The resulting chiral alcohol, (1R)-1-cycloheptylethanol, can then be transformed into the target amine via methods such as the Mitsunobu reaction or conversion to a sulfonate ester followed by nucleophilic substitution with an amine surrogate.
Table 1: Key Features of Asymmetric Transfer Hydrogenation for Chiral Alcohol Synthesis
| Feature | Description |
|---|---|
| Substrate | Cycloheptyl methyl ketone |
| Catalyst Type | Chiral transition metal complexes (e.g., Ru, Ir, Rh) |
| Hydrogen Donor | Isopropanol, Formic acid/triethylamine azeotrope, Sodium formate sci-hub.box |
| Key Advantage | High enantioselectivity (often >90% ee), operational simplicity |
| Intermediate | (1R)-1-cycloheptylethanol |
Organocatalytic Approaches for Chiral Amine Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside transition-metal catalysis and biocatalysis. ekb.egmdpi.com For chiral amine synthesis, organocatalytic methods provide a complementary approach, often involving the activation of substrates through the formation of transient iminium or enamine intermediates. nih.gov
A relevant strategy for synthesizing precursors to this compound is the asymmetric α-amination of aldehydes. For instance, an aldehyde can be reacted with a dialkyl azodicarboxylate in the presence of a chiral amine catalyst, such as a proline derivative, to install a nitrogen functionality at the α-position with high enantiocontrol. ekb.eg This approach would require a multi-step synthesis starting from a suitable cycloheptyl-containing aldehyde. Another powerful organocatalytic method is the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, activated by a chiral secondary amine catalyst to form a chiral iminium ion. nih.gov While not a direct route to the target compound, these strategies highlight the versatility of organocatalysis in constructing chiral C-N bonds, which are fundamental to the synthesis of chiral amines.
Enantioconvergent Substitution Reactions via Chiral Metal Catalysis
Enantioconvergent reactions are highly efficient processes that convert a racemic starting material into a single, enantioenriched product, theoretically achieving up to 100% yield. chemrxiv.org This strategy is particularly advantageous as it overcomes the 50% yield limitation of kinetic resolutions. For the synthesis of chiral amines, nickel-catalyzed enantioconvergent substitution reactions have been developed. acs.orgnih.gov
These methods typically involve the coupling of a racemic electrophile, such as a racemic α-substituted alkyl halide, with a nucleophile in the presence of a chiral nickel catalyst. nih.gov In the context of synthesizing this compound, a hypothetical pathway could involve a racemic 1-chloro-1-cycloheptylethane as the electrophile. A chiral nickel catalyst would then mediate the reaction with an amine source or a carbon nucleophile, preferentially forming the (R)-enantiomer of the product. acs.orgnih.gov These reactions display broad scope and good functional-group tolerance, making them a versatile tool for accessing structurally diverse chiral dialkyl carbinamines. nih.gov
Biocatalytic Synthesis of Chiral Cycloheptylethanamines
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity, mild reaction conditions, and a favorable environmental profile. For chiral amine synthesis, enzymes like transaminases and imine reductases are particularly powerful. mdpi.com
Engineering of Amine Biocatalysts
While naturally occurring enzymes provide a vast catalytic repertoire, they are often not perfectly suited for industrial processes, which may involve non-natural substrates or harsh reaction conditions. Protein engineering is a crucial tool used to tailor enzyme properties to meet specific application requirements. frontiersin.org Through techniques like directed evolution and rational design, biocatalysts can be optimized for improved activity, stability, substrate scope, and stereoselectivity. frontiersin.orgacs.org This engineering is essential for developing robust biocatalytic routes to specific chiral amines like this compound.
ω-Transaminases (ω-TAs) for Prochiral Ketone Amination
Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.com This reaction is a highly effective method for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commdpi.com
The synthesis of this compound using a ω-TA would involve the direct amination of cycloheptyl methyl ketone. The reaction follows a ping-pong bi-bi mechanism where the PLP cofactor acts as an amine shuttle. mdpi.com An inexpensive amine donor, such as isopropylamine or L-alanine, is used in stoichiometric amounts, which upon donating its amino group is converted to acetone or pyruvate, respectively. frontiersin.org The key challenge is that wild-type ω-TAs often have a limited substrate scope, showing low activity towards bulky ketones. acs.orgmdpi.com However, protein engineering has been successfully employed to create ω-TA variants capable of accepting sterically demanding substrates, achieving high conversions and excellent enantiomeric excess (>99% ee). frontiersin.orgacs.org
Table 2: ω-Transaminase Catalyzed Amination
| Feature | Description |
|---|---|
| Enzyme Class | ω-Transaminase (ω-TA) |
| Cofactor | Pyridoxal-5'-phosphate (PLP) mdpi.com |
| Substrate | Cycloheptyl methyl ketone |
| Reaction Type | Asymmetric amination of a prochiral ketone mdpi.com |
| Amine Donor | Isopropylamine, L-Alanine |
| Key Advantage | Direct conversion of ketone to amine, high enantioselectivity, green chemistry |
Imine Reductases (IREDs) in Enantioselective Reduction
Imine reductases (IREDs) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral imines to form chiral amines. rsc.orgturner-biocatalysis.com This can be performed in a two-step process where an imine is pre-formed from a ketone and an amine, or more efficiently, in a one-pot reductive amination where the enzyme works in concert with spontaneous imine formation in solution. matthey.com
To synthesize this compound, cycloheptyl methyl ketone would be reacted with an amine source (like ammonia) to form the corresponding imine in situ. An (R)-selective IRED would then reduce this imine intermediate to the target amine with high enantioselectivity. nih.govnih.gov These enzymes require a nicotinamide cofactor (NADPH or NADH) as the hydride source. rsc.org To make the process economically viable, a cofactor recycling system is typically employed, for example, using a glucose dehydrogenase (GDH) to regenerate the NADPH. acs.org The discovery and engineering of IREDs have significantly expanded the toolkit for chiral amine synthesis, providing access to a wide range of primary, secondary, and tertiary amines. matthey.comacs.org
Amine Dehydrogenases (AmDHs) for Chiral Amine Production
Amine dehydrogenases (AmDHs) are a powerful class of enzymes for the asymmetric synthesis of chiral amines. They catalyze the reductive amination of a prochiral ketone to the corresponding chiral amine, utilizing ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. This process is characterized by high atom economy, generating water as the primary byproduct. nih.govresearchgate.net
The application of AmDHs for the synthesis of this compound would involve the stereoselective amination of cycloheptyl methyl ketone. While specific studies on this exact conversion are not detailed in the provided search results, the substrate scope of known AmDHs includes a variety of aliphatic and cyclic ketones. frontiersin.orggoogle.comresearchgate.net For instance, native AmDHs have shown activity towards cyclohexanone and 2-methylcyclohexanone. frontiersin.org Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), have been developed to accept a broad range of ketone substrates that are not natural targets for the wild-type enzymes. nih.govresearchgate.net The stereoselectivity of these enzymes is typically high, often affording the amine product with excellent enantiomeric excess (>99% ee). nih.gov The majority of engineered AmDHs derived from L-amino acid dehydrogenases produce (R)-configured amines. nih.gov
The general reaction catalyzed by an amine dehydrogenase is shown below:
Figure 1: General Reaction Scheme for AmDH-catalyzed Reductive Amination
This reaction shows the conversion of a ketone to a chiral amine using an amine dehydrogenase (AmDH), with ammonia providing the amino group and a cofactor (NAD(P)H) providing the hydride. A cofactor regeneration system is typically required.Strategies for Biocatalyst Performance Enhancement
To improve the industrial viability of AmDHs, various strategies are employed to enhance their catalytic performance, stability, and reusability.
Protein engineering, encompassing directed evolution and rational design, is a key strategy for improving the properties of AmDHs. researchgate.netacs.org Natural enzymes often exhibit limitations such as low activity towards non-natural substrates, narrow substrate scope, or poor stability under process conditions.
Directed Evolution: This technique mimics natural evolution in the laboratory to generate enzyme variants with desired properties. It involves creating large libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with improved performance. This approach has been successfully used to enhance the activity, stability, and stereoselectivity of various enzymes, including AmDHs. whiterose.ac.ukresearchgate.net
Rational Design: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site or other critical regions are targeted for mutation to alter substrate specificity, enhance catalytic efficiency, or improve stability. acs.orgtudelft.nl For example, AmDHs have been created from L-amino acid dehydrogenases by mutating key residues in the active site that are involved in binding the carboxylic acid moiety of the natural substrate, thereby opening up the active site to accept non-carboxylated ketones. nih.govresearchgate.net
The table below summarizes examples of how protein engineering has been applied to improve AmDHs.
| Engineering Strategy | Parent Enzyme Scaffold | Targeted Improvement | Example Substrate | Achieved Result |
|---|---|---|---|---|
| Rational Design & Directed Evolution | Phenylalanine Dehydrogenase | Activity and Substrate Scope | para-Fluorophenylacetone | Creation of a highly active AmDH for aliphatic and benzylic ketones with >99.8% ee. researchgate.net |
| Rational Design | ε-deaminating L-Lysine Dehydrogenase | Catalytic Performance & Substrate Scope | Pharmaceutically relevant aromatic ketones | Generated AmDHs with high conversion and perfect optical purity. nih.gov |
| Substrate-Specific Evolution | Valine Dehydrogenase | Expanded Substrate Scope for β-amino alcohols | Structurally diverse (S)-β-amino alcohols | Created a panel of mutants with significant oxidative deamination activity. acs.org |
Enzyme immobilization is a crucial technique for improving the operational stability and facilitating the reuse of biocatalysts, which is essential for cost-effective industrial processes. nih.govnih.govacs.org Immobilization involves confining the enzyme to a solid support material, which can simplify product purification and allow for continuous process operation. nih.govbohrium.com
Common immobilization techniques include:
Adsorption: Enzymes are physically bound to the surface of a carrier through weak interactions like van der Waals forces or hydrogen bonds. This method is simple and generally preserves enzyme activity, but enzyme leaching can be an issue. nih.govbohrium.com
Covalent Binding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material. nih.govmdpi.com This method securely attaches the enzyme, minimizing leaching, but can sometimes lead to a loss of catalytic activity if the active site is involved or conformational changes occur. bohrium.com
Entrapment/Encapsulation: The enzyme is physically confined within the porous network of a polymer gel or membrane. nih.govmdpi.com This protects the enzyme from the bulk environment but can introduce mass transfer limitations for the substrate and product. bohrium.com
Cross-linking: Enzymes are linked together to form aggregates (Cross-Linked Enzyme Aggregates or CLEAs) using a bifunctional reagent. This is a carrier-free method that can result in highly stable biocatalysts. nih.govacs.org
These techniques have been successfully applied to dehydrogenases. For instance, an AmDH has been co-immobilized with a glucose dehydrogenase onto magnetic nanoparticles, demonstrating good recyclability and retaining 81% of its productivity in the third reaction cycle. researcher.life Another study showed that co-immobilizing an AmDH and an alcohol dehydrogenase on silica (B1680970) nanoparticles resulted in a catalyst that retained 87% of its original activity after eight cycles. rsc.org
Amine dehydrogenases are dependent on expensive nicotinamide cofactors (NADH/NADPH). nih.govhw.ac.uk For an economically feasible process, these cofactors must be used in catalytic amounts and continuously regenerated in situ. hw.ac.ukgoogle.com This is typically achieved by coupling the primary reaction with a second enzymatic reaction that regenerates the reduced cofactor from its oxidized form (NAD+/NADP+). nih.gov
Two of the most common and effective cofactor regeneration systems are:
Formate/Formate Dehydrogenase (FDH) System: Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. nih.gov This system is highly efficient and produces a gaseous byproduct (CO2) that does not complicate product purification. google.com
Glucose/Glucose Dehydrogenase (GDH) System: Glucose dehydrogenase oxidizes glucose to gluconolactone, which then hydrolyzes to gluconic acid, while reducing NAD+ or NADP+. researcher.lifenih.gov This system is also very effective, although the formation of gluconic acid can cause a drop in pH that may require buffering. acs.org
The integration of these regeneration systems creates a closed-loop cascade, as depicted below.
| Regeneration System | Sacrificial Substrate | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|
| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | High atom efficiency; gaseous byproduct is easily removed. nih.gov | Can have limited half-life and turnover frequency. google.com |
| Glucose Dehydrogenase (GDH) | Glucose | Gluconic Acid | High efficiency; well-established system. researcher.life | Acidic byproduct can lower pH; product separation can be more complex. acs.org |
| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Easily separable byproduct. nih.gov | High concentrations of alcohol may be needed; potential for enzyme inactivation. hw.ac.ukacs.org |
Resolution of Racemic 1-Cycloheptylethan-1-amine
When a chiral amine is synthesized via a non-stereoselective route, a racemic mixture (a 50:50 mixture of both enantiomers) is produced. The separation of these enantiomers, known as resolution, is necessary to obtain the desired single enantiomer.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. mdpi.comyakhak.org This method utilizes a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface. mdpi.comphenomenex.com
The principle of chiral HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer on the column, allowing for their separation. nih.gov
For the separation of chiral amines like 1-cycloheptylethan-1-amine, polysaccharide-based CSPs are particularly effective. yakhak.orgresearchgate.net These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that has been derivatized with phenylcarbamates, are known for their broad applicability in separating a wide range of chiral compounds, including amines. mdpi.comyakhak.orgresearchgate.net The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), and the use of acidic or basic additives can significantly influence the retention and resolution of the enantiomers. yakhak.orgresearchgate.net
The table below outlines common CSPs used for amine separation.
| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Wide range of compounds, including amines, alcohols, and carboxylic acids. phenomenex.com | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |
| Crown Ether-based | Chiral Crown Ethers | Primarily used for the enantioseparation of primary amine compounds. nih.gov | Inclusion complexation where the protonated primary amine fits into the chiral cavity of the crown ether. |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic aromatic rings. | π-π interactions, hydrogen bonding, and dipole stacking. acs.org |
Chromatographic Enantioseparation Techniques
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC utilizing CSPs is a cornerstone technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
For primary amines like 1-cycloheptylethan-1-amine, the choice of mobile phase is crucial. In normal phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are common. researchgate.net The addition of a small amount of a basic modifier, such as diethylamine (B46881) or butylamine, is often necessary to improve peak shape and reduce tailing by masking active silanol groups on the silica support. nih.gov Cyclofructan-based CSPs have also shown high success rates for separating underivatized chiral primary amines. nih.gov
The selection of the appropriate CSP and mobile phase composition is typically determined through a screening process. A representative screening approach for a primary amine might involve testing a variety of polysaccharide and cyclofructan-based columns with different mobile phase compositions.
Table 1: Illustrative HPLC Screening Conditions for Chiral Primary Amine Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiralpak® IA (Amylose derivative) | Chiralpak® IC (Cellulose derivative) | Larihc® CF6-P (Cyclofructan derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine | Acetonitrile/Methanol (95:5, v/v) + 0.1% Butylamine | n-Hexane/Ethanol (B145695) (80:20, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Column Temperature | 25 °C | 25 °C | 25 °C |
This table represents typical starting conditions for method development. Optimal conditions for this compound would require experimental verification.
Supercritical Fluid Chromatography (SFC) for Chiral Amine Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. wiley.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent, such as methanol or ethanol. chromatographyonline.com
The separation of primary amines by SFC on polysaccharide-based CSPs can be challenging. However, the use of acidic additives in the mobile phase can dramatically improve separations. nih.gov Strong acids like ethanesulfonic acid (ESA) or trifluoroacetic acid (TFA) can form ion pairs with the basic amine, and the separation of this intact salt pair often leads to better peak shapes and resolution. nih.govchromatographyonline.com Crown ether-based CSPs are also particularly effective for the chiral resolution of primary amines in SFC. wiley.comchromatographyonline.com
SFC methods are generally faster than HPLC methods, with typical run times being 3 to 5 times shorter. chromatographyonline.com This high throughput makes SFC an ideal technique for screening multiple CSPs and mobile phase conditions to find the optimal separation parameters.
Table 2: Representative SFC Screening Conditions for a Chiral Primary Amine
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® AD-H | Crownpak® CR-I(+) |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) + 0.2% Trifluoroacetic Acid | CO₂ / Methanol (85:15, v/v) + 0.1% Ethanosulfonic Acid |
| Flow Rate | 3.0 mL/min | 4.0 mL/min |
| Outlet Pressure | 150 bar | 120 bar |
| Column Temperature | 35 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm |
This table illustrates typical screening conditions. The optimal method for this compound would be determined experimentally.
Enzymatic Kinetic Resolution using Lipases
Enzymatic kinetic resolution is a highly effective and environmentally benign method for obtaining enantiomerically enriched compounds. Lipases are a class of enzymes that are widely used for the resolution of racemic alcohols and amines due to their stability, commercial availability, and broad substrate scope. chimia.ch
The principle of kinetic resolution involves the enzyme-catalyzed acylation of the racemic amine, where one enantiomer reacts significantly faster than the other. This results in a mixture of the acylated amine (amide) and the unreacted, enantiomerically enriched amine. researchgate.net The reaction can be stopped at approximately 50% conversion to achieve a high enantiomeric excess (ee) for both the product and the remaining starting material.
Candida antarctica lipase B (CALB), often used in its immobilized form (e.g., Novozym® 435), is particularly effective in catalyzing the enantioselective acylation of chiral primary amines. chimia.ch Simple alkyl esters, such as ethyl acetate or isopropyl methoxyacetate, can serve as the acyl donor. chimia.chresearchgate.net The reaction is typically carried out in an organic solvent. Following the enzymatic reaction, the resulting amide and the unreacted amine can be readily separated by standard chemical techniques.
Table 3: Research Findings on Lipase-Catalyzed Kinetic Resolution of Chiral Amines
| Amine Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine | Reference |
| 1-Phenylethylamine | Candida antarctica (immobilized) | Ethyl Acetate | Diethyl Ether | ~50 | >95 | chimia.ch |
| 1-(1-Naphthyl)ethylamine | Chirazyme L6 | Isopropyl butyrate | Hexane (B92381)/Ethanol | 48 | >99 | google.com |
| Various aromatic amines | Candida antarctica Lipase B | Ethyl Methoxyacetate | Diisopropyl ether | ~50 | >99 | researchgate.net |
This table presents data for structurally related primary amines to illustrate the effectiveness of the technique. Specific results for 1-cycloheptylethan-1-amine would require dedicated study.
Diastereomeric Salt Formation and Crystallization for Optical Enrichment
Classical resolution through the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org
Due to their different three-dimensional structures, diastereomers possess distinct physical properties, most importantly, different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation by filtration, the chiral resolving agent can be removed by an acid-base extraction to yield the enantiomerically enriched amine.
Commonly used chiral resolving agents for primary amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) and mandelic acid. wikipedia.orgacs.org The choice of resolving agent and crystallization solvent is critical for a successful resolution and is often determined empirically by screening a variety of combinations. For amines structurally similar to 1-cycloheptylethan-1-amine, such as 1-cyclohexylethylamine, mandelic acid has been shown to be an effective resolving agent. researchgate.net
Table 4: Common Chiral Resolving Agents for Primary Amines
| Resolving Agent | Chemical Class | Typical Crystallization Solvents |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Water |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Acetone, Ethyl Acetate, Alcohols |
| (R)-(-)-Mandelic Acid | Chiral α-Hydroxy Acid | Alcohols, Dichloromethane/Hexane |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Ethanol, Isopropanol |
The optimal resolving agent and solvent system for this compound must be determined through experimental investigation.
Derivatization and Functionalization Studies of 1r 1 Cycloheptylethan 1 Amine
Synthesis of Chiral Amide Derivatives for Chromatographic Resolution
The conversion of chiral amines into diastereomeric amide derivatives is a classical and highly effective method for determining enantiomeric purity and for the preparative separation of enantiomers via chromatography. In the context of (1R)-1-cycloheptylethan-1-amine, this strategy involves its reaction with a chiral acylating agent, often a carboxylic acid or its activated form, to yield a pair of diastereomeric amides. These diastereomers, possessing different physicochemical properties, can then be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
While specific studies detailing the derivatization of this compound for this purpose are not extensively documented in publicly available literature, the general principles of this methodology are well-established. The choice of the chiral derivatizing agent is crucial for achieving sufficient separation of the resulting diastereomers. Commonly used agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, as well as a variety of other chiral carboxylic acids. The reaction typically proceeds under standard amide coupling conditions, for instance, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The efficacy of the chromatographic resolution is dependent on the structural differences between the diastereomeric amides, which in turn is influenced by the steric and electronic properties of both the chiral amine and the derivatizing agent. The cycloheptyl group in this compound can provide significant steric bulk, which may enhance the separation of the resulting diastereomers.
| Reactant 1 | Reactant 2 (Chiral Derivatizing Agent) | Resulting Product Type | Purpose |
| This compound | Chiral Carboxylic Acid (e.g., Mosher's acid) | Diastereomeric Amides | Chromatographic Separation of Enantiomers |
| This compound | Chiral Acyl Chloride | Diastereomeric Amides | Determination of Enantiomeric Purity |
Exploration of Chemoselective Transformations Retaining Enantiomeric Purity
A key aspect of utilizing chiral building blocks like this compound is the ability to perform chemical modifications on other parts of the molecule without affecting the stereocenter. Such chemoselective transformations are fundamental to its application in multi-step syntheses. The primary amino group of this compound is the most reactive site for many transformations.
Protecting the amine functionality is a common strategy to allow for reactions at other positions, should the substrate contain them. However, direct transformations of the amine itself are often desired. These can include N-alkylation, N-acylation, and the formation of imines and enamines. The challenge lies in ensuring that the reaction conditions are mild enough to prevent racemization of the adjacent stereocenter.
For instance, reductive amination of a carbonyl compound with this compound would lead to the formation of a new secondary amine. The stereochemical outcome of such a reaction would be influenced by the chiral center of the amine, potentially leading to diastereoselective formation of the product. The bulky cycloheptyl group can play a significant role in directing the stereochemical course of such reactions.
Detailed research on the chemoselective transformations specifically for this compound is limited. However, the known reactivity patterns of chiral amines suggest that a wide range of transformations could be applied, provided that the reaction conditions are carefully controlled to maintain the enantiomeric integrity of the starting material.
| Transformation Type | Reagents | Expected Product | Key Consideration |
| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine | Prevention of over-alkylation and racemization |
| N-Acylation | Acyl Chloride, Anhydride | Amide | Retention of stereochemical integrity |
| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Secondary Amine | Diastereoselectivity of the reaction |
| Imine Formation | Ketone/Aldehyde | Imine | Reversibility and stability of the imine |
Preparation of Advanced Intermediates Utilizing the Chiral Amine Scaffold
The true value of a chiral building block like this compound lies in its role as a scaffold for the construction of more complex, high-value molecules, such as pharmaceuticals, agrochemicals, and chiral catalysts. The amine functionality serves as a handle for introducing the chiral element into a larger molecular framework.
One of the most powerful applications of chiral amines is as chiral auxiliaries. In this approach, the chiral amine is temporarily incorporated into a substrate molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the chiral auxiliary is cleaved and can ideally be recovered for reuse. The this compound moiety, with its defined stereochemistry and steric bulk, is a promising candidate for such an auxiliary. For example, it could be used to form a chiral enamine or imine, which could then undergo diastereoselective alkylation or addition reactions.
Furthermore, derivatives of this compound can themselves be valuable intermediates. For instance, amides formed from this amine could possess unique biological activities or could serve as precursors for the synthesis of other chiral ligands for asymmetric catalysis. The combination of the cycloheptyl ring and the chiral amine offers a distinct steric and electronic profile that can be exploited in the design of novel molecular structures.
While specific examples of advanced intermediates derived from this compound are not prevalent in the surveyed literature, the principles of asymmetric synthesis strongly support its potential in this area. The development of synthetic routes that leverage this chiral scaffold is a promising avenue for future research.
| Application | Synthetic Strategy | Potential Advanced Intermediate |
| Chiral Auxiliary | Formation of a chiral imine followed by diastereoselective alkylation | α-Alkylated carbonyl compound |
| Chiral Ligand Synthesis | Derivatization of the amine to form a bidentate or tridentate ligand | Chiral phosphine-amine or diamine ligand |
| Pharmaceutical Intermediate | Incorporation of the chiral amine scaffold into a larger bioactive molecule | Complex molecule with a defined stereocenter |
Advanced Analytical Methodologies for Enantiomeric Purity Assessment and Mechanistic Insight
Chromatographic Techniques for Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for determining the enantiomeric purity of chiral compounds. openochem.orgskpharmteco.com These techniques rely on the use of a chiral environment, most commonly a chiral stationary phase (CSP), to differentiate between enantiomers. mdpi.comwikipedia.org The direct separation of enantiomers on a CSP allows for accurate quantification of each in a racemic or enantioenriched mixture, a significant advancement over older methods like polarimetry. skpharmteco.commdpi.com For chiral amines specifically, chiral chromatography is an indispensable analytical tool. mdpi.comtsijournals.com
Optimization of Chiral Stationary Phase Selectivity and Resolution
The success of a chiral separation hinges on the selection and optimization of the chiral stationary phase and the corresponding chromatographic conditions. nih.gov The interaction between the analyte's enantiomers and the CSP dictates the degree of separation, or resolution.
Chiral Stationary Phases (CSPs): A vast array of CSPs is commercially available, with polysaccharide-based phases being among the most versatile and widely used. wikipedia.orgrsc.orgeijppr.com These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer broad applicability for resolving various classes of chiral molecules, including amines. nih.govrsc.orgeijppr.com Other notable CSP types include Pirkle-type, protein-based, cyclodextrin, and macrocyclic antibiotic phases. wikipedia.orgeijppr.com For the separation of amines, ligand-exchange chromatography can also be an effective strategy. eijppr.com
Optimization Parameters: Achieving baseline resolution requires a systematic optimization of several key parameters:
CSP Selection: The fundamental choice of the chiral selector is the most critical variable. chromatographyonline.com Selectivity can be finely tuned by altering the polysaccharide backbone (e.g., amylose vs. cellulose) or the specific derivatizing groups (e.g., carbamates) on the selector. nih.govchromatographyonline.com
Mobile Phase Composition: The composition of the mobile phase significantly influences retention and selectivity. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like ethanol (B145695) or isopropanol) are common. tsijournals.comgoogle.com For basic analytes such as amines, the addition of a small amount of a modifier like diethylamine (B46881) (DEA) is often crucial to improve peak shape and enhance resolution. tsijournals.com
Temperature: Column temperature is another parameter that can affect selectivity. chromatographyonline.com In some cases, changing the temperature can even lead to a reversal in the elution order of the enantiomers. chromatographyonline.com
Column Coupling: For particularly complex separations, a technique known as Stationary-Phase Optimized Selectivity Liquid Chromatography (SOSLC) can be employed. This involves coupling multiple columns with different chiral stationary phases to achieve a separation that is not possible on a single column. nih.gov
The table below summarizes typical starting conditions and optimization strategies for the chiral HPLC separation of amines, which would be applicable to the analysis of 1-cycloheptylethan-1-amine.
| Parameter | Selection/Condition | Purpose & Optimization Notes |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD) | Provides broad enantioselectivity. The specific derivative (e.g., amylose vs. cellulose carbamate) should be screened for optimal resolution. tsijournals.comgoogle.com |
| Mobile Phase | Heptane/Ethanol or Hexane/Ethanol | Common normal-phase system. The ratio is adjusted to optimize retention time and resolution. tsijournals.com |
| Mobile Phase Additive | Diethylamine (DEA), ~0.1% v/v | Essential for basic analytes like amines to reduce peak tailing and improve chromatographic efficiency. tsijournals.com |
| Flow Rate | 1.0 mL/min | A standard starting point for analytical columns (4.6 mm i.d.). Can be adjusted to balance analysis time and resolution. nih.gov |
| Detection | UV (e.g., 254 nm) | Generally applicable if the analyte possesses a chromophore. google.com |
| Temperature | 25-40 °C | Affects kinetics and thermodynamics of interaction, influencing selectivity. Should be controlled and can be optimized. tsijournals.comchromatographyonline.com |
Peak Purity and Prominence Criteria in Chromatographic Analysis
Ensuring the homogeneity of a chromatographic peak is fundamental to accurate quantification. Modern photodiode array (PDA) detectors offer a "peak purity" analysis function, which involves acquiring UV-Vis spectra at different points across an eluting peak (e.g., the upslope, apex, and downslope). sepscience.com These spectra are then normalized and compared. A high degree of similarity suggests the peak is spectrally pure and represents a single component. sepscience.comelementlabsolutions.com
However, this method has significant limitations when analyzing isomers. Enantiomers possess identical UV-Vis spectra, rendering spectral peak purity analysis incapable of detecting co-elution of one enantiomer as an impurity under the peak of the other. sepscience.com Therefore, for chiral analysis, peak purity is not determined by spectral comparison but by chromatographic resolution. A peak is considered "pure" in the chiral sense only when baseline separation (Resolution, Rs > 1.5) from its mirror image is achieved. The prominence of a peak, representing its quantity, is then determined by its integrated area, which can be reliably used to calculate the enantiomeric excess.
Spectroscopic Techniques for Stereochemical Characterization and Mechanistic Probes
While chromatography excels at separation and quantification, spectroscopic methods provide detailed structural information, enabling the determination of absolute configuration and the study of reaction dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for stereochemical analysis. While enantiomers are indistinguishable in a standard achiral NMR solvent, their signals can be resolved by introducing a chiral environment. libretexts.orgyoutube.com This is typically achieved in one of two ways:
Chiral Solvating Agents (CSAs): By dissolving the analyte in a chiral solvent or adding a chiral solvating agent (also known as a chiral shift reagent), transient diastereomeric solvates are formed. libretexts.orgnih.gov These diastereomeric complexes have distinct NMR spectra, allowing for the direct observation and quantification of two separate sets of signals for the two enantiomers in the sample. acs.org
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a covalent mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, their NMR signals are distinct, and the ratio of their integration can be used to determine the enantiomeric excess of the original amine. libretexts.orgmdpi.com
NMR is also invaluable as a mechanistic probe in asymmetric synthesis. acs.orgnih.gov It can be used to identify reaction intermediates, such as the diastereomeric imine complexes formed during a kinetic resolution, providing insight into the reaction pathway and the origins of enantioselectivity. nih.gov Furthermore, detailed NMR studies can reveal the conformational preferences of chiral molecules in solution. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition. nih.govwikipedia.org Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov
VCD has emerged as a definitive method for determining the absolute configuration of chiral molecules in solution, which is a significant advantage as it does not require crystallization. nih.govyoutube.com The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., DFT) for a known configuration (R or S). A match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry. wikipedia.org VCD can also be applied to investigate intermolecular interactions and conformational equilibria, providing deeper mechanistic understanding. nih.govnih.gov
The table below contrasts the primary applications of these advanced spectroscopic techniques in the context of chiral amine analysis.
| Technique | Principle | Primary Application for (1R)-1-cycloheptylethan-1-amine | Mechanistic Insight |
| NMR with Chiral Agents | Formation of diastereomeric complexes/derivatives with distinct NMR spectra. libretexts.org | Determination of enantiomeric excess (ee) by integration of resolved signals. nih.gov | Probing reaction intermediates; studying diastereomeric transition states. acs.orgnih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left- vs. right-circularly polarized IR light. wikipedia.orgresearchgate.net | Unambiguous determination of absolute configuration (R/S) by comparing experimental and calculated spectra. nih.govyoutube.com | Investigating solution-phase conformation and intermolecular interactions. nih.gov |
Computational Chemistry and Mechanistic Elucidation of Reactions Involving 1r 1 Cycloheptylethan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.govrsc.org These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. For a chiral amine like (1R)-1-cycloheptylethan-1-amine, DFT can be used to understand the pathways of reactions it might undergo, such as nucleophilic additions or its role in catalysis.
For instance, in a reaction where the amine acts as a catalyst, DFT can elucidate the step-by-step mechanism, including the formation of key intermediates like enamines or iminium ions. youtube.com By calculating the energy barriers for different possible pathways, researchers can predict which reaction route is most likely to occur and why a particular stereoisomer is formed preferentially. acs.org A study on the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines utilized DFT to support a stereochemical model, suggesting that an intramolecular hydrogen bond helps to rigidify the transition state, leading to efficient chirality transfer. acs.org
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Amine + Substrate | 0.0 |
| Intermediate 1 | Formation of an enamine | +5.2 |
| Transition State 1 | C-C bond formation | +15.8 |
| Intermediate 2 | Adduct after bond formation | -2.5 |
| Transition State 2 | Proton transfer | +12.1 |
| Products | Final chiral product | -10.3 |
This table is illustrative and shows the kind of data generated from DFT calculations for a reaction pathway. The values are not specific to this compound.
Molecular Modeling and Simulation of Chiral Recognition Phenomena
Molecular modeling and dynamics (MD) simulations are powerful techniques for studying how chiral molecules interact and recognize each other. tandfonline.comnih.gov Chiral recognition is fundamental to many processes, including enzymatic catalysis, chromatographic separation, and the action of chiral drugs. acs.org For this compound, MD simulations could be used to understand how it binds to a chiral stationary phase in chromatography or how it might interact with a biological receptor.
These simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of the binding process. nsf.gov By analyzing the trajectories of the molecules, researchers can identify the key intermolecular forces—such as hydrogen bonds, van der Waals interactions, and electrostatic interactions—that are responsible for enantioselective recognition. koreascience.kr For example, studies on amino acid-based molecular micelles have used MD simulations to elucidate the factors responsible for chiral recognition, finding that the shape, charge distribution, and orientation of the chiral guest within the micelle's binding pockets are crucial. tandfonline.comnih.govnsf.gov
The key interactions governing chiral recognition can be summarized in a table, as shown below for a representative system.
| Interaction Type | Description | Key Atoms Involved |
| Hydrogen Bonding | Crucial for stabilizing the complex. | Amine N-H with a carbonyl O |
| π-π Stacking | Occurs if aromatic rings are present. | Aromatic rings of selector and analyte |
| Steric Hindrance | Repulsive forces that destabilize one enantiomer's binding. | Bulky groups on the chiral centers |
| Electrostatic Interactions | Attraction or repulsion between charged groups. | Charged amine group and a carboxylate |
This table illustrates the types of interactions studied in chiral recognition, based on general findings in the field.
Elucidation of Catalyst-Substrate Interactions and Transition States
Understanding the precise nature of the interactions between a catalyst and its substrate at the transition state is key to explaining the origin of enantioselectivity in asymmetric catalysis. nih.gov Computational methods, especially DFT, are used to model the transition states of reactions catalyzed by chiral amines. acs.org These models can reveal the three-dimensional arrangement of the catalyst and substrate that leads to the preferential formation of one enantiomer.
For a reaction catalyzed by an amine like this compound, the cycloheptyl group and the ethyl group would create a specific chiral environment around the nitrogen atom. Computational modeling can show how this steric and electronic environment forces the substrate to adopt a particular orientation in the transition state. acs.org This orientation minimizes steric clashes and maximizes stabilizing interactions, such as hydrogen bonds. acs.org
A computational study of a reaction's transition states would typically involve comparing the energies of the different diastereomeric transition states that lead to the R and S products. The difference in these energies determines the enantiomeric excess of the reaction.
| Transition State | Leading to Product | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Ratio |
| TS-R | R-enantiomer | 18.2 | 95:5 |
| TS-S | S-enantiomer | 20.0 |
This illustrative table shows how the calculated energy difference between two transition states can be used to predict the outcome of an enantioselective reaction.
In Silico Approaches for Chiral Catalyst and Biocatalyst Design and Optimization
The insights gained from computational studies can be used to design new and improved chiral catalysts and biocatalysts in silico. researchgate.netnih.gov By understanding the structure-activity and structure-selectivity relationships, chemists can computationally screen potential catalyst candidates before undertaking their synthesis and testing in the lab, saving significant time and resources.
For example, if computational studies reveal that a particular steric feature of a chiral amine catalyst is crucial for high enantioselectivity, new catalysts can be designed with modified groups to enhance this feature. rsc.orgnih.gov Similarly, in biocatalysis, computational methods can be used to design mutations in an enzyme's active site to improve its selectivity for a non-natural substrate. nih.gov The design of artificial enzymes, for instance, leverages these approaches to introduce new catalytic functionalities into protein scaffolds. researchgate.net
The process of in silico catalyst design often involves a multi-step approach, as outlined in the table below.
| Step | In Silico Technique | Goal |
| 1. Hypothesis Generation | Analysis of existing catalysts | Identify key structural features for selectivity. |
| 2. Virtual Library Creation | Combinatorial design in software | Generate a diverse set of new catalyst structures. |
| 3. High-Throughput Docking | Molecular docking simulations | Rapidly screen the library for promising candidates. |
| 4. Transition State Analysis | DFT calculations | Accurately predict the enantioselectivity of the top candidates. |
| 5. Experimental Validation | Synthesis and testing | Confirm the in silico predictions in the laboratory. |
This table outlines a general workflow for the in silico design and optimization of chiral catalysts.
Future Perspectives and Emerging Trends in 1r 1 Cycloheptylethan 1 Amine Research
Sustainable Synthesis Methodologies (e.g., Bio-based precursors)
The push towards green chemistry is fueling the exploration of sustainable routes for synthesizing chiral amines. A key trend is the utilization of renewable biomass as a starting point, moving away from petroleum-based feedstocks.
Bio-based Precursors: Researchers are investigating the conversion of biomass-derived platform molecules into valuable chemical intermediates. mdpi.com Polysaccharides from sources like cellulose (B213188) can be transformed into oxygenated furan (B31954) compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These, in turn, can be converted into a variety of amines through processes like reductive amination. mdpi.com Lignin, another major component of biomass, also shows potential as a precursor for polyamine production. researchgate.net The inherent chirality present in some bio-based molecules, like cellulose-derived (–)-levoglucosenone, can be harnessed to produce sp³-rich chiral amines, sometimes even under aqueous conditions without the need for catalysts or resolving agents. researchgate.net This approach offers a direct pathway to enantiomerically pure compounds.
Biocatalysis: Enzymes and whole-cell biocatalysts are gaining significant traction for their high selectivity and efficiency under mild conditions. nih.gov Amine transaminases (ATAs) are a particularly important class of enzymes for synthesizing chiral amines. acs.org Recent advances in protein and process engineering have expanded their application in organic synthesis. acs.org Enzymatic cascades, which combine multiple enzymatic steps in a single pot, represent an efficient and environmentally friendly route to chiral amines from simple starting materials. acs.org These biocatalytic systems can be integrated with chemocatalysis to perform complex transformations, such as the synthesis of chiral amines from racemic mixtures with a theoretical yield of 100%. acs.org
The potential application of these sustainable methodologies to the synthesis of (1R)-1-cycloheptylethan-1-amine could involve designing pathways that start from bio-derived cycloheptanone (B156872) precursors or employing engineered enzymes for the asymmetric amination of a suitable ketone.
High-Throughput Screening and Automation in Chiral Amine Synthesis
The discovery and optimization of new synthetic routes for chiral amines have been traditionally limited by the slow, laborious process of analyzing reaction outcomes. High-throughput experimentation (HTE) and automation are addressing this bottleneck. nih.govbohrium.com
Modern HTE platforms allow for hundreds or thousands of reactions to be performed and analyzed in a fraction of the time required by conventional methods. nih.gov These systems are crucial for screening vast libraries of catalysts, ligands, and reaction conditions to identify optimal parameters for yield and enantioselectivity. acs.orgresearchgate.net
A key innovation is the development of rapid analytical techniques compatible with microplate formats. For instance, a novel screening protocol combines a fluorescent indicator displacement assay (F-IDA) to determine the concentration (and thus yield) of a chiral amine with a circular dichroism (CD) active complex to measure its enantiomeric excess (ee). nih.govbohrium.com This dual-assay system can accurately process nearly 200 samples in under fifteen minutes. nih.gov Another sensitive method uses the dynamic self-assembly of chiral analytes with fluorescent ligands to create diastereomeric complexes whose distinct fluorescence allows for the determination of enantiomeric excess with very high accuracy. nih.gov
Mass spectrometry-based techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), have also been integrated into automated platforms. researchgate.net These systems can analyze thousands of reactions in a single run with minimal sample preparation, making them ideal for screening reaction conditions or even performing direct bioassays on the synthesized compounds. researchgate.net
| Method | Principle | Throughput | Key Advantages | Reference |
|---|---|---|---|---|
| Fluorescence/Circular Dichroism Assay | Combines fluorescent indicator displacement for yield and a CD-active complex for enantiomeric excess. | ~192 samples in <15 min | Simple, rapid, and accurate determination of both yield and ee. | nih.govbohrium.com |
| Fluorescence-Based Self-Assembly | Formation of fluorescent diastereomeric complexes with distinct spectral properties. | ~4-6 hours for a 384-well plate | High sensitivity (<1% ee error), robust, and not sensitive to common impurities. | nih.gov |
| Automated DESI-MS | Ambient ionization mass spectrometry combined with liquid handling robotics. | >1 sample/second | Minimal sample prep, label-free, compatible with bioassays. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
For asymmetric catalysis, deep neural networks (DNNs) have been successfully employed to predict the enantiomeric excess (% ee) of reactions. rsc.org In one study focusing on Pd-catalyzed C-H functionalization, a DNN model predicted the % ee with a root mean square error of around 6-7%. rsc.org Such models can identify which molecular features of the substrate, ligand, and catalyst have the greatest impact on the stereochemical outcome, providing valuable insights for reaction design. rsc.org This predictive power allows chemists to prioritize untested reactions that are most likely to yield high enantioselectivities. rsc.org
The challenge of reaction prediction is sometimes framed as a "translation" problem, where the reactants are translated into the most likely products. youtube.com Sequence-to-sequence models, similar to those used in language translation, have achieved high accuracy in predicting the products of complex organic reactions without relying on predefined reaction templates. youtube.com
| AI/ML Application | Technique/Model | Objective | Potential Impact | Reference |
|---|---|---|---|---|
| Enantioselectivity Prediction | Deep Neural Networks (DNN) | Predict the enantiomeric excess (% ee) of asymmetric reactions. | Prioritize experiments, guide ligand and substrate design. | rsc.org |
| Reaction Outcome Prediction | Sequence-to-Sequence Models | Predict the major product of a given set of reactants and reagents. | Reduce trial-and-error; explore novel reactivity. | youtube.com |
| Retrosynthesis Design | Graph Neural Networks (GNNs), Transformers | Identify viable synthetic routes for a target molecule. | Accelerate the design of efficient multi-step syntheses. | deepchem.io |
| Kinetic Resolution Prediction | Chirality-Aware Deep Learning (EnzyKR) | Predict activation free energy for enzyme-substrate complexes. | Automate selection of enzymes for stereoselective biocatalysis. | nih.gov |
Development of Novel Catalytic Systems for Challenging Substrates
The synthesis of primary amines, particularly aliphatic ones, remains a significant challenge in organic chemistry. springernature.comacs.org Direct methods like reductive amination of ketones are often preferred for their atom economy and environmental friendliness. springernature.com Research continues to focus on developing more active, selective, and robust catalysts to handle challenging substrates and reaction conditions.
Homogeneous Catalysis: Simple, commercially available catalysts are highly desirable for industrial applications. For example, the ruthenium complex RuCl₂(PPh₃)₃ has been shown to be a highly efficient and selective pre-catalyst for the reductive amination of a wide variety of ketones and aldehydes using ammonia (B1221849) and hydrogen gas. springernature.com This system allows for the synthesis of structurally diverse primary amines, including those with significant steric bulk or functional group complexity. springernature.com Similarly, palladium-catalyzed N-arylation reactions are crucial for creating tertiary amines, and the development of new ligands, such as the phosphorinane-based 'NiniPhos', has enabled these reactions to proceed with high yield and enantioretention even in aqueous media. acs.org
Biomimetic and Enzymatic Catalysis: Nature provides inspiration for novel catalytic systems. Researchers are developing catalysts that mimic the function of enzymes. For instance, new chiral pyridoxal (B1214274) catalysts have been designed to mimic pyridoxal-dependent aldolases, enabling the direct asymmetric aldol (B89426) reaction of glycinate (B8599266) with aldehydes, a process that is challenging due to side reactions. rsc.org
Combining different catalytic systems in one-pot cascade reactions is another powerful strategy. acs.org Chemoenzymatic cascades merge the advantages of metal or organocatalysts with the high selectivity of biocatalysts. acs.org For example, a Suzuki–Miyaura cross-coupling reaction to form a ketone intermediate can be followed by an enzymatic transamination in the same pot to produce a chiral biaryl amine. acs.org Such integrated systems streamline multi-step syntheses, reduce waste, and open up new possibilities for creating complex chiral molecules like this compound with greater efficiency. acs.org
Q & A
Q. What are the primary synthetic routes for (1R)-1-cycloheptylethan-1-amine, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves multi-step processes, such as:
- Condensation reactions : Cycloheptyl derivatives (e.g., cycloheptanone) are condensed with ethylamine precursors under reductive amination conditions (NaBH₃CN or H₂/Pd-C) .
- Chiral resolution : Racemic mixtures may be resolved using chiral acids (e.g., tartaric acid derivatives) or enzymatic methods (lipase-mediated kinetic resolution) .
- Key parameters : Temperature (0–40°C), solvent polarity (methanol vs. THF), and catalyst choice (e.g., Ru-BINAP complexes for asymmetric hydrogenation) critically affect enantiomeric excess (ee). For example, low temperatures (0–5°C) improve ee by reducing side reactions .
Q. How can researchers confirm the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase; retention times distinguish (R) and (S) enantiomers .
- Optical rotation : Compare measured [α]D²⁵ values against literature data (e.g., +15° to +25° for the R-enantiomer in chloroform) .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (requires high-purity crystals) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for industrial-scale applications?
Methodological Answer:
- Catalytic asymmetric hydrogenation : Use Ru-(S)-XylBINAP catalysts to achieve >95% ee. Substrate-to-catalyst ratios (1000:1) and H₂ pressure (50–100 psi) are optimized for scalability .
- Continuous flow reactors : Improve yield (85–92%) and reduce reaction time (2–4 hrs) by enhancing mass transfer in microreactors .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between pH, temperature, and catalyst loading .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₁A). Results show a docking score of −8.2 kcal/mol, suggesting moderate affinity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Coramine substitution patterns (e.g., cycloheptyl vs. cyclopentyl) with logP values (2.1 vs. 1.8) to predict blood-brain barrier permeability .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Purity reassessment : Verify enantiomeric excess (e.g., via chiral HPLC) to rule out inactive (S)-enantiomer contamination .
- Receptor profiling : Compare binding affinities across isoforms (e.g., 5-HT₁A vs. 5-HT₂A) using radioligand assays (Kd values ± SEM) .
- Meta-analysis : Aggregate data from PubChem and ECHA studies to identify trends (e.g., IC₅₀ variability due to assay type: FLIPR vs. patch-clamp) .
Q. What role does this compound play in asymmetric catalysis?
Methodological Answer:
- Chiral ligand : Coordinate to transition metals (e.g., Pd) in cross-coupling reactions, achieving up to 98% ee in Suzuki-Miyaura reactions .
- Mechanistic studies : DFT calculations reveal that the cycloheptyl group’s steric bulk directs substrate orientation in catalytic cycles .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on cycloheptyl vs. cyclohexyl analogs’ metabolic stability.
Resolution Strategy :
Conduct parallel microsomal stability assays (human liver microsomes, 1 µM substrate).
Compare half-life (t₁/₂): Cycloheptyl (t₁/₂ = 45 min) vs. cyclohexyl (t₁/₂ = 22 min) due to reduced CYP3A4 oxidation .
Validate via LC-MS metabolite identification (major metabolite: N-oxidation product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
